molecular formula C10H8ClN3 B572183 6'-Chloro-[3,3'-bipyridin]-4-amine CAS No. 1258624-32-6

6'-Chloro-[3,3'-bipyridin]-4-amine

Cat. No.: B572183
CAS No.: 1258624-32-6
M. Wt: 205.645
InChI Key: JCXARWNGQVTMJG-UHFFFAOYSA-N
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Description

6’-Chloro-[3,3’-bipyridin]-4-amine is a bipyridine derivative, characterized by the presence of a chlorine atom at the 6’ position and an amine group at the 4 position on the bipyridine ring. Bipyridine compounds are known for their versatility and are widely used in various fields, including coordination chemistry, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-[3,3’-bipyridin]-4-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 6’-Chloro-[3,3’-bipyridin]-4-amine may involve large-scale coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-[3,3’-bipyridin]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6’-Chloro-[3,3’-bipyridin]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Chloro-[3,3’-bipyridin]-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of the chlorine atom and amine group allows for specific interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 6’-Bromo-[3,3’-bipyridin]-4-amine
  • 6’-Fluoro-[3,3’-bipyridin]-4-amine
  • 6’-Methyl-[3,3’-bipyridin]-4-amine

Uniqueness

6’-Chloro-[3,3’-bipyridin]-4-amine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(6-chloropyridin-3-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-2-1-7(5-14-10)8-6-13-4-3-9(8)12/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXARWNGQVTMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=C(C=CN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745151
Record name 6'-Chloro[3,3'-bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258624-32-6
Record name [3,3′-Bipyridin]-4-amine, 6′-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258624-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Chloro[3,3'-bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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